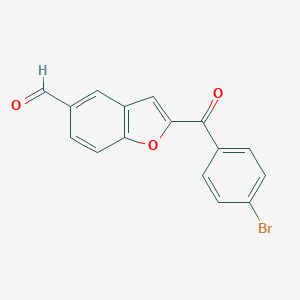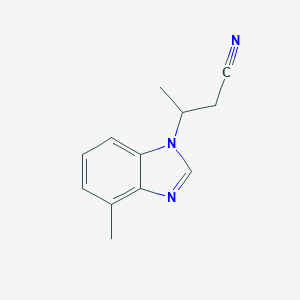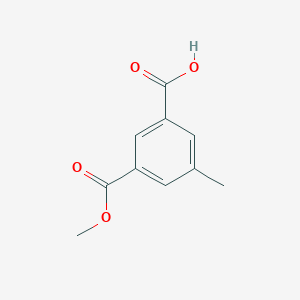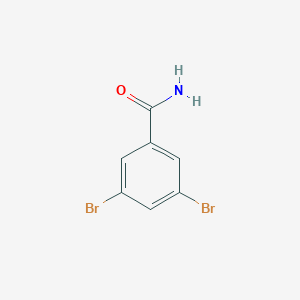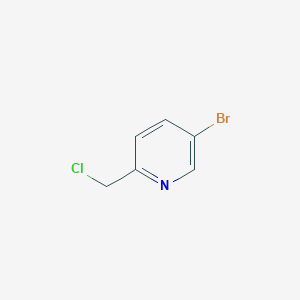
5-Bromo-2-(clorometil)piridina
Descripción general
Descripción
5-Bromo-2-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Información de seguridad
Este compuesto está clasificado como peligroso con las frases de peligro H302+H312+H332-H314 . Las medidas de precaución incluyen evitar respirar polvo/humo/gas/niebla/vapores/aerosoles y lavarse bien después de manipularlo .
Síntesis de trifluorometilpiridinas
“5-Bromo-2-(clorometil)piridina” se utiliza en la síntesis de trifluorometilpiridinas . Estos compuestos son motivos estructurales clave en los ingredientes agroquímicos y farmacéuticos activos . Más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones agroquímicas
Las trifluorometilpiridinas, sintetizadas utilizando “this compound”, se utilizan ampliamente en la protección de los cultivos contra las plagas . Fluazifop-butilo fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico .
Aplicaciones farmacéuticas
Varios derivados de trifluorometilpiridina se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina han obtenido la aprobación de comercialización .
Aplicaciones futuras
Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina hacen que las trifluorometilpiridinas sean candidatos prometedores para aplicaciones futuras
Safety and Hazards
The safety information for 5-Bromo-2-(chloromethyl)pyridine indicates that it is dangerous . The hazard statements include H302+H312+H332;H314, which suggest that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
5-Bromo-2-(chloromethyl)pyridine is a chemical compound used in organic synthesis It is often used as a reagent in the suzuki–miyaura coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura coupling reaction, this compound is involved in the formation of carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds .
Result of Action
The result of the action of 5-Bromo-2-(chloromethyl)pyridine is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Action Environment
The action of 5-Bromo-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its efficacy in reactions .
Propiedades
IUPAC Name |
5-bromo-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFMWFCJUGBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464725 | |
| Record name | 5-bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168823-76-5 | |
| Record name | 5-bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


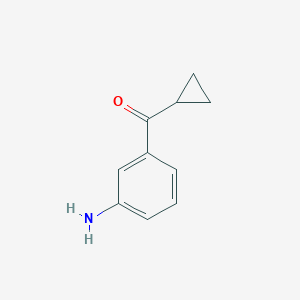
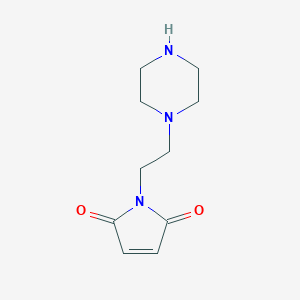

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
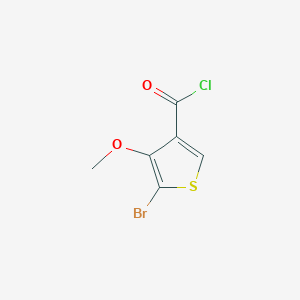
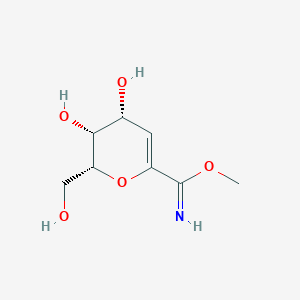
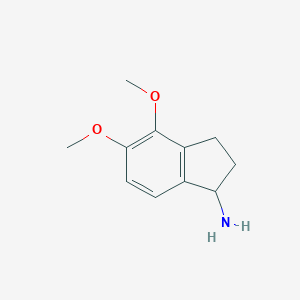
![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
